molecular formula C14H13ClFN3O3S2 B2965597 Ethyl 2-((5-(2-chloro-6-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate CAS No. 391874-91-2

Ethyl 2-((5-(2-chloro-6-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate

Cat. No. B2965597
CAS RN: 391874-91-2
M. Wt: 389.84
InChI Key: GNWVSZZQFVVRKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((5-(2-chloro-6-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in several studies. In

Scientific Research Applications

Synthesis and Antitumor Activity

Ethyl 2-((5-(2-chloro-6-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate and its derivatives have been the focus of research due to their potential antitumor activities. Amino acid ester derivatives containing 5-fluorouracil synthesized from similar compounds exhibited significant inhibitory effects against leukemia HL-60 and liver cancer BEL-7402 cells, highlighting the potential of these compounds in cancer treatment (Xiong et al., 2009).

Structural Modifications for Medicinal Chemistry

Research into structural modifications and novel preparation methods of ofloxacin analogs, which share a structural resemblance with the given compound, has led to the development of new therapeutic agents with enhanced efficacy and reduced side effects (Rádl et al., 1991).

Cytotoxic Agents

Novel 1,3,4-thiadiazole derivatives, similar in structure to ethyl 2-((5-(2-chloro-6-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate, have been designed, synthesized, and evaluated for their in vitro antitumor activities. These derivatives, particularly those bearing an amide moiety, showed promising cytotoxic activities against human tumor cell lines, indicating potential therapeutic applications (Almasirad et al., 2016).

Antiviral and Antimicrobial Activities

Some derivatives of ethyl 2-((5-(2-chloro-6-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate have been investigated for their antiviral and antimicrobial activities. Research shows that these compounds can be effective against various pathogens, offering a basis for the development of new antimicrobial and antiviral agents (Dawood et al., 2011).

Development of Trifluoromethyl Heterocycles

The versatility of ethyl 2-diazo compounds for synthesizing a wide range of trifluoromethyl heterocycles, including thiazoles and thiadiazoles, underscores the potential of ethyl 2-((5-(2-chloro-6-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)propanoate in developing novel chemical entities with possible therapeutic applications (Honey et al., 2012).

properties

IUPAC Name

ethyl 2-[[5-[(2-chloro-6-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN3O3S2/c1-3-22-12(21)7(2)23-14-19-18-13(24-14)17-11(20)10-8(15)5-4-6-9(10)16/h4-7H,3H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWVSZZQFVVRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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